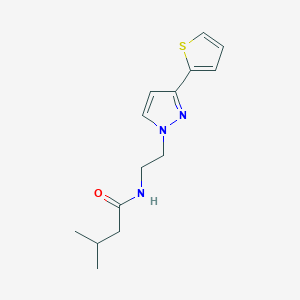

1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

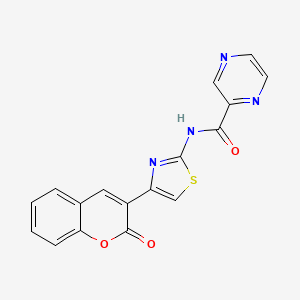

“1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one” is a chemical compound with the CAS Number: 86518-82-3 . It has a molecular weight of 151.17 and its IUPAC name is 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethanone .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9N3O/c11-7(6-1-2-6)3-10-5-8-4-9-10/h4-6H,1-3H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one are not mentioned in the search results, the compound is a key intermediate required for the synthesis of prothioconazole, a promising agricultural fungicide .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

A study by Ji et al. (2017) detailed a simple and efficient method to prepare 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for synthesizing prothioconazole, an agricultural fungicide. This process highlights the compound's role in facilitating high-yield, industrial-scale fungicide production, emphasizing its significance in agricultural applications Ji et al., 2017.

Molecular and Crystal Structure Studies

Boechat et al. (2010) investigated the crystal and molecular structures of two triazole derivatives, revealing the electron density delocalization within the triazole ring. This study contributes to the understanding of molecular interactions and structural properties, potentially guiding the design of new materials or chemicals with desired physical and chemical properties Boechat et al., 2010.

Chemical Reactivity and Catalysis

Suleymanov et al. (2020) described the reactivity of donor-acceptor cyclopropanes substituted with triazene groups, highlighting their potential in catalyst-free ring-opening reactions and Lewis acid catalyzed annulations. This research showcases the versatility of triazole derivatives in synthetic chemistry, offering a pathway to novel reaction mechanisms and synthetic strategies Suleymanov et al., 2020.

Crystallography and Structural Analysis

Another study by Boechat et al. (2016) focused on the crystal structures of 4-cyclopropyl-1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole and its derivatives. By analyzing bond lengths and molecular geometry, this research contributes to the field of crystallography, offering insights into the structural aspects of triazole derivatives which can be crucial for designing compounds with specific properties Boechat et al., 2016.

Novel Synthesis Methods

Ahmed et al. (2016) reported on the one-pot synthesis, spectral analysis, and crystal structures of newly synthesized 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the efficiency of modern synthetic methods. This highlights the compound's role in facilitating the development of new synthetic routes, potentially leading to innovative materials and drugs Ahmed et al., 2016.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-cyclopropyl-2-(1,2,4-triazol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7(6-1-2-6)3-10-5-8-4-9-10/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKDCPYGPROWEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-2-(1H-1,2,4-triazol-1-yl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B2879236.png)

![N-[(1-benzyl-3-phenylpyrazol-4-yl)methyl]-2-chloropyridine-4-carboxamide](/img/structure/B2879238.png)

![2-[(3-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2879241.png)

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2879242.png)

![Ethyl 5-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2879244.png)

![2-((4-fluorophenyl)thio)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2879245.png)

![2-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzaldehyde](/img/structure/B2879248.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2879253.png)